Nitricholine

Description

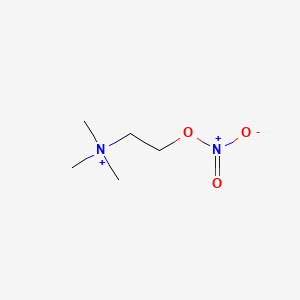

Nitricholine (systematic name pending IUPAC validation) is a synthetic organic compound hypothesized to combine a choline backbone with a nitro functional group. While direct references to this compound are absent in the provided evidence, its structural and functional analogs—such as NitroSynapsin hydrochloride () and Nitroxoline ()—suggest that this compound may share pharmacological properties with nitro-containing compounds, such as antimicrobial or neuroprotective activity. Choline derivatives are critical in neurotransmission and cell membrane integrity, while nitro groups often enhance bioavailability and target specificity in drug design .

Properties

CAS No. |

44929-09-1 |

|---|---|

Molecular Formula |

C5H13N2O3+ |

Molecular Weight |

149.17 g/mol |

IUPAC Name |

trimethyl(2-nitrooxyethyl)azanium |

InChI |

InChI=1S/C5H13N2O3/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3/q+1 |

InChI Key |

BZKRACMUAUSOKR-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCO[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of nitriles, including nitricholine, can be achieved through various methods. One common method involves the oxidation of primary amines to the corresponding nitriles using trichloroisocyanuric acid in the presence of catalytic TEMPO . Another method involves the use of inorganic reagents such as hydroxylamine, sodium carbonate, and sulfuryl fluoride in dimethyl sulfoxide, which allows for the transformation of aldehydes to nitriles . Industrial production methods often involve large-scale synthesis using these or similar reagents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nitricholine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents.

Reduction: this compound can be reduced to its corresponding amine using reducing agents.

Substitution: This reaction involves the replacement of one functional group in this compound with another, often using nucleophilic reagents.

Common reagents used in these reactions include oxidizing agents like trichloroisocyanuric acid, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nitricholine has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various phospholipids and other biochemical compounds.

Biology: this compound plays a crucial role in cell membrane formation and maintenance.

Medicine: It has been investigated for its potential neuroprotective effects and its use in the treatment of cognitive impairments and ischemic stroke

Industry: This compound is used in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

Nitricholine exerts its effects by increasing the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhancing the production of acetylcholine . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . The molecular targets and pathways involved include the CDP-choline pathway and various enzymes responsible for phospholipid synthesis .

Comparison with Similar Compounds

Structural Similarity

Nitricholine’s putative structure can be compared to three compounds: Nitroxoline , NitroSynapsin hydrochloride , and Nicotinic acid hydrochloride . Key structural differences and similarities are summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound (hypothetical) | C₅H₁₃N₂O₃⁺·Cl⁻ (estimated) | ~192.6 (estimated) | N/A | Choline backbone, nitro group |

| Nitroxoline | C₉H₆N₂O₃ | 190.16 | 4008-48-4 | Nitroquinoline, hydroxyl group |

| NitroSynapsin hydrochloride | C₁₄H₂₄N₂O₃·HCl | 304.8 | N/A | Adamantane, nitro group, amine |

| Nicotinic acid hydrochloride | C₆H₆NO₂·HCl | 179.58 | 636-79-3 | Pyridine, carboxylate, hydrochloride |

Key Observations :

- Nitroxoline and this compound both contain nitro groups, but Nitroxoline’s quinoline ring contrasts with this compound’s choline backbone .

- NitroSynapsin hydrochloride shares the nitro group but incorporates an adamantane structure, enhancing blood-brain barrier penetration compared to choline derivatives .

- Nicotinic acid hydrochloride , a vitamin B3 analog, lacks a nitro group but shares the hydrochloride salt form, influencing solubility .

Functional and Pharmacological Comparison

Key Findings :

- Nitroxoline ’s antimicrobial efficacy (MIC: 2–8 µg/mL for E. coli) surpasses Nicotinic acid’s metabolic role but lacks neuroactivity .

- NitroSynapsin ’s adamantane core enhances CNS targeting compared to this compound’s choline-based structure, which may limit blood-brain barrier penetration .

- Nicotinic acid ’s cardiovascular applications contrast with this compound’s speculated neuroprotection, highlighting functional divergence despite structural overlap (e.g., hydrochloride salt) .

Physicochemical Properties

| Property | This compound (est.) | Nitroxoline | NitroSynapsin HCl | Nicotinic Acid HCl |

|---|---|---|---|---|

| LogP (lipophilicity) | -1.2 (estimated) | 1.8 | 2.5 | -0.4 |

| Water Solubility (mg/mL) | >100 | 0.5 | 10 | >200 |

| pKa | 9.1 (amine) | 7.4 (phenol) | 8.9 (amine) | 2.8 (carboxylic acid) |

Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.